1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline
Description
1-{[3-(2,6-Dichlorophenyl)-5-Methylisoxazol-4-yl]Carbonyl}Indoline is a heterocyclic compound featuring an indoline core linked via a carbonyl group to a substituted isoxazole moiety. The isoxazole ring is substituted with a 2,6-dichlorophenyl group and a methyl group at positions 3 and 5, respectively. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly as a scaffold for receptor antagonists . Its synthesis typically involves coupling reactions between indoline derivatives and pre-functionalized isoxazole intermediates, followed by purification via column chromatography .
Properties
IUPAC Name |
[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c1-11-16(18(22-25-11)17-13(20)6-4-7-14(17)21)19(24)23-10-9-12-5-2-3-8-15(12)23/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWCNFLCICORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline typically involves multi-step organic reactions. One common method includes the initial formation of the 2,6-dichlorophenyl isoxazole intermediate, followed by its coupling with an indoline derivative under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can occur, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core motifs such as dichlorophenyl-substituted isoxazoles, indoline/indole backbones, or related heterocycles. Below is a comparative analysis of key derivatives and their properties:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects :
- The 2,6-dichlorophenyl group is a common feature across analogs, contributing to hydrophobic interactions and metabolic stability. In the target compound, its placement on the isoxazole ring minimizes steric clashes with the indoline moiety .
- Methyl vs. Carboxylic Acid Chloride : The methyl group at position 5 of the isoxazole (target compound) enhances steric shielding compared to the reactive acid chloride derivative, which is more suited for synthetic intermediates .
Chalcone derivatives (e.g., ) lack the indoline-carbonyl linkage, resulting in reduced planarity and altered bioactivity profiles.
Column chromatography with cyclohexane/ethyl acetate gradients is a standard purification step .
Biological Activity
1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}indoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C19H14Cl2N2O2. The structure features a dichlorophenyl group and an isoxazole moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 363.23 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may act as a selective antagonist of the adenosine A3 receptor (A3R), which is implicated in cancer cell proliferation and survival.
The binding affinity of this compound to A3R has been explored through molecular dynamics simulations and binding free energy calculations. These studies suggest that the compound interacts with specific residues within the receptor, influencing its activity and potentially leading to reduced tumor growth.
Case Studies
- Study on A3R Antagonism : A computational model demonstrated that modifications to the compound could enhance its binding affinity to A3R. The study utilized site-directed mutagenesis to confirm the role of specific amino acids in receptor binding, providing insights into how structural changes can improve pharmacological outcomes .
- In Vivo Efficacy : In vivo studies have shown that administration of the compound resulted in significant tumor regression in murine models of cancer. The results indicated that the compound effectively inhibits tumor growth through its action on A3R, suggesting a promising therapeutic pathway for further exploration .
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
